4-Phenylazepane hydrochloride

Description

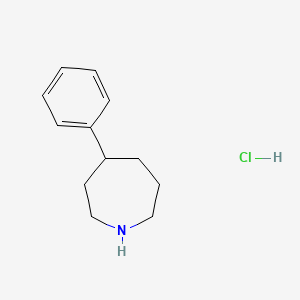

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenylazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUFAMJWMHXXST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-40-5 |

Source

|

| Record name | 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7500-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Phenylazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Phenylazepane hydrochloride, a key heterocyclic compound that serves as a foundational scaffold in the development of various therapeutic agents, notably within the class of opioid analgesics. This document synthesizes critical information regarding its chemical identity, structural features, and expected spectroscopic characteristics. While detailed experimental data for this specific compound is not extensively available in public literature, this guide provides expected properties based on the analysis of its structural motifs and data from closely related analogues. Furthermore, it outlines general methodologies for its synthesis, purification, and analysis, offering a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals based on the azepane framework.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a significant heterocyclic motif in medicinal chemistry, prized for its conformational flexibility which allows for diverse spatial arrangements of substituents. The introduction of a phenyl group at the 4-position of the azepane ring, as seen in 4-Phenylazepane, creates a chiral center and provides a key structural element for interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical formulation and biological testing. 4-Phenylazepane is recognized as the parent structure for a series of opioid analgesics, highlighting its importance as a pharmacophore.[1]

Chemical Identity and Structure

A clear definition of the molecule's identity is paramount for any scientific investigation. The fundamental details of this compound are summarized below.

Nomenclature and Identifiers

For unambiguous identification, a compound is assigned various names and registry numbers.

| Parameter | Value |

| IUPAC Name | 4-phenylazepane;hydrochloride[2] |

| CAS Registry Number | 7500-40-5[2] |

| Molecular Formula | C₁₂H₁₈ClN[2] |

| Molecular Weight | 211.73 g/mol [2][3] |

| Parent Compound | 4-Phenylazepane[1] |

Structural Representation

The molecular structure of this compound consists of a seven-membered azepane ring with a phenyl group attached at the 4-position. The nitrogen atom of the azepane ring is protonated, forming a hydrochloride salt.[2] This structure possesses a chiral center at the C4 position.[2]

Synthesis and Purification

General Synthetic Strategy

A common approach involves the construction of the azepane ring through cyclization reactions. One plausible route, based on the synthesis of related azepane derivatives, could involve the use of cyclic imine intermediates.[2] The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been reported, showcasing a method for creating seven-membered heterocyclic rings with stereocontrol.[4][5] Palladium-catalyzed [4+3] cycloaddition reactions have also been developed for the enantioselective synthesis of tetrahydroazepines, offering another advanced strategy.[6]

Conceptual Synthetic Workflow:

Purification Protocol

Purification of the final product is critical to ensure its suitability for research and development. A general protocol for the purification of a hydrochloride salt of an organic base is provided below.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Protic solvents like ethanol or methanol, or a mixture with water, are often good starting points.[7]

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Physical and Chemical Properties

The physical and chemical properties of a compound are essential for its handling, formulation, and understanding its behavior in various systems.

| Property | Value/Expected Characteristics |

| Physical State | Solid[3] |

| Melting Point | Data not available in searched literature. A reference table for melting points of various compounds is available.[8] |

| Boiling Point | Data not available in searched literature. A reference table for boiling points of various compounds is available.[8] |

| Solubility | Expected to be soluble in polar protic solvents such as water, methanol, and ethanol due to its hydrochloride salt form.[7][9][10] Solubility in various organic solvents would need to be experimentally determined. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7-8 ppm. The protons on the azepane ring will appear as a series of multiplets in the aliphatic region (likely 1-4 ppm). The N-H protons of the hydrochloride salt will likely appear as a broad singlet.[2] The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring (typically 120-140 ppm) and the carbons of the azepane ring (aliphatic region).[2] The number of distinct signals will depend on the symmetry of the molecule.

General Protocol for NMR Sample Preparation:

-

Weigh a small amount of the this compound sample (typically 5-10 mg).

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak corresponding to the free base (C₁₂H₁₇N, MW: 175.27 g/mol ) would be expected.[1] Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen.[11] The phenyl group may also lead to characteristic aromatic fragments.

General Protocol for Mass Spectrometry Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for the hydrochloride salt or electron ionization (EI) for the free base).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of an amine salt.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the fingerprint region.

-

General Protocol for FTIR-ATR Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Pharmacological Relevance and Mechanism of Action

4-Phenylazepane serves as the core structure for a series of opioid analgesics, including ethoheptazine, metheptazine, and proheptazine.[1] This strongly suggests that 4-Phenylazepane and its derivatives are likely to interact with opioid receptors.

Opioid Receptor Interaction

Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors primarily located in the central and peripheral nervous systems.[12][13] The main types of opioid receptors are mu (µ), delta (δ), and kappa (κ).[14] The analgesic effects of many opioids are primarily mediated through agonism at the µ-opioid receptor.[6][14]

Given that derivatives of 4-phenylazepane exhibit analgesic properties, it is highly probable that they act as agonists or partial agonists at one or more of these opioid receptors. The specific binding affinity and efficacy of this compound for each receptor subtype would need to be determined through radioligand binding assays and functional assays.

Logical Flow of Opioid Receptor Activation:

Structure-Activity Relationships (SAR)

The analgesic potency and pharmacological profile of 4-phenylazepane derivatives can be significantly influenced by the nature and position of substituents on both the azepane and phenyl rings. Structure-activity relationship studies on related 4-anilidopiperidine analgesics have shown that modifications to these positions can dramatically alter analgesic activity and physical dependence capacity.[15] For example, substitution on the piperidine nitrogen in 4-anilidopiperidines is a key determinant of opioid receptor activity. A similar principle likely applies to the azepane nitrogen in 4-phenylazepane derivatives.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care.

-

Hazard Classifications: It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral), causes serious eye irritation (Eye Irrit. 2), and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3]

-

Precautionary Measures: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding ingestion and inhalation.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the development of novel analgesics. This guide has provided a comprehensive overview of its chemical properties, drawing upon available data and established principles of organic and medicinal chemistry. While a detailed experimental characterization is not fully present in the public domain, the information and protocols outlined herein offer a solid foundation for researchers to synthesize, purify, and analyze this compound, and to further explore its pharmacological potential. Future research should focus on obtaining detailed experimental data for its physical and spectroscopic properties, as well as a thorough investigation of its opioid receptor binding profile and in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]

- 9. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. zenodo.org [zenodo.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

4-Phenylazepane hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Phenylazepane Hydrochloride

Abstract

4-Phenylazepane is a pivotal structural motif in medicinal chemistry, serving as the foundational core for various therapeutic agents, including opioid analgesics.[1][2] Its hydrochloride salt enhances solubility and stability, making it a valuable intermediate for drug development and a key building block in advanced organic synthesis.[2][3] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. The selected route proceeds through the formation of a key lactam intermediate via a Beckmann rearrangement, a classic and scalable transformation. Each stage of the synthesis is detailed with mechanistic insights, step-by-step protocols derived from established chemical principles, and critical process considerations to ensure both high yield and purity.

Introduction: The Strategic Importance of the Azepane Ring

The seven-membered azepane ring is a privileged scaffold in pharmacology due to its conformational flexibility, which allows for optimal binding to a variety of biological targets. The introduction of a phenyl group at the 4-position creates a chiral center and introduces aromatic interactions, significantly diversifying the molecule's potential pharmacological profile.[3] The synthesis of this compound, therefore, is a critical process for researchers exploring new chemical entities in areas such as neurology and pain management.[2] This document outlines a multi-step synthesis that is both chemically sound and adaptable for laboratory-scale production.

Overall Synthesis Pathway

The chosen pathway leverages a series of well-established, high-yielding reactions, beginning with the synthesis of a substituted cyclohexanone and culminating in the formation of the target hydrochloride salt. The core transformation involves the ring expansion of a six-membered carbocycle into a seven-membered nitrogen-containing heterocycle.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Ketone Precursor

The journey begins with the preparation of 4-phenylcyclohexanone, the carbocyclic framework from which the azepane ring will be constructed.

Step 1.1: Catalytic Hydrogenation of 4-Phenylphenol

Causality: The synthesis of 4-substituted cyclohexanones often commences from corresponding phenolic compounds.[4] Catalytic hydrogenation is the method of choice for reducing the aromatic ring of the phenol to a cyclohexane ring with high efficiency and stereoselectivity, yielding the corresponding cyclohexanol.

-

Protocol:

-

A high-pressure autoclave is charged with 4-phenylphenol and a suitable solvent, such as ethanol or methanol.

-

A hydrogenation catalyst (e.g., 5% Rhodium on Alumina or Raney Nickel) is added, typically at a loading of 1-5 mol%.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm).

-

The reaction mixture is heated (e.g., to 80-120 °C) and stirred vigorously until hydrogen uptake ceases.

-

After cooling and venting, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield crude 4-phenylcyclohexanol.

-

Step 1.2: Oxidation to 4-Phenylcyclohexanone

Causality: The secondary alcohol must be oxidized to a ketone to enable the subsequent oximation reaction. A variety of oxidizing agents can be used, with the choice often depending on scale, cost, and environmental considerations. Mild oxidants like those based on chromium (e.g., PCC) or modern, greener alternatives are effective.[4]

-

Protocol (Example using PCC):

-

4-Phenylcyclohexanol is dissolved in a dry, non-polar solvent like dichloromethane (DCM).

-

Pyridinium chlorochromate (PCC), adsorbed onto silica gel, is added portion-wise to the stirred solution at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is filtered through a plug of silica gel to remove the chromium byproducts, and the filtrate is collected.

-

The solvent is evaporated under reduced pressure to afford 4-phenylcyclohexanone, which can be purified by column chromatography or recrystallization.

-

Part 2: Ring Expansion via Beckmann Rearrangement

This section forms the core of the synthesis, where the six-membered ring is expanded to the seven-membered lactam.

Step 2.1: Oximation of 4-Phenylcyclohexanone

Causality: The Beckmann rearrangement requires an oxime as the substrate.[3][5] The ketone is converted into its corresponding oxime by condensation with hydroxylamine. This reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon.[3]

-

Protocol:

-

4-Phenylcyclohexanone is dissolved in a suitable solvent system, such as ethanol/water.

-

Hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate or pyridine) are added to the solution. The base neutralizes the HCl, liberating free hydroxylamine.

-

The mixture is heated to reflux and stirred for several hours until TLC analysis indicates complete conversion of the ketone.

-

Upon cooling, the 4-phenylcyclohexanone oxime typically precipitates from the solution.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Step 2.2: The Beckmann Rearrangement

Causality: This is the key ring-expansion step. In the presence of a strong acid (e.g., sulfuric acid, polyphosphoric acid), the oxime's hydroxyl group is protonated, turning it into a good leaving group (water).[6] This initiates a rearrangement where the alkyl group anti to the hydroxyl group migrates to the nitrogen atom, with a simultaneous loss of water. This concerted migration-elimination process expands the ring and forms a nitrilium ion, which is subsequently hydrolyzed to yield the lactam, 4-phenyl-azepan-2-one.[5][7]

-

Protocol:

-

4-Phenylcyclohexanone oxime is added slowly and portion-wise to a stirred, pre-heated strong acid, such as polyphosphoric acid (PPA), at a controlled temperature (e.g., 100-130 °C).

-

The reaction is highly exothermic and requires careful temperature management.

-

After the addition is complete, the mixture is stirred at the elevated temperature for a specified period (e.g., 30-60 minutes).

-

The hot, viscous mixture is then carefully poured onto crushed ice with vigorous stirring.

-

This quenching step hydrolyzes the reaction intermediates and precipitates the crude lactam product.

-

The solid is collected by filtration, washed thoroughly with water to remove the acid, and then purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol).

-

Part 3: Final Product Generation

The final steps involve the reduction of the lactam to the target amine and its conversion to the stable hydrochloride salt.

Step 3.1: Reduction of 4-Phenyl-azepan-2-one

Causality: The amide functionality of the lactam must be fully reduced to a secondary amine to form the azepane ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, as they can reduce the carbonyl group of the amide without affecting the phenyl ring.

-

Protocol:

-

A suspension of lithium aluminum hydride (LiAlH₄) is prepared in a dry aprotic solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 4-phenyl-azepan-2-one in the same dry solvent is added dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water (Fieser workup).

-

The resulting granular precipitate (aluminum salts) is removed by filtration.

-

The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4-phenylazepane as an oil.

-

Step 3.2: Formation of this compound

Causality: The free base is often an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and weigh.[3] This is achieved through a simple acid-base reaction.

-

Protocol:

-

The crude 4-phenylazepane free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.

-

The this compound salt will precipitate out of the solution.

-

The mixture may be cooled in an ice bath to maximize precipitation.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity Target (%) |

| 1.1 | 4-Phenylphenol | H₂, Rh/Al₂O₃ | 4-Phenylcyclohexanol | 90-98% | >95% |

| 1.2 | 4-Phenylcyclohexanol | PCC or other oxidant | 4-Phenylcyclohexanone | 85-95% | >98% |

| 2.1 | 4-Phenylcyclohexanone | NH₂OH·HCl, NaOAc | 4-Phenylcyclohexanone Oxime | 90-97% | >98% |

| 2.2 | 4-Phenylcyclohexanone Oxime | Polyphosphoric Acid | 4-Phenyl-azepan-2-one | 75-85% | >97% (after recryst.) |

| 3.1 | 4-Phenyl-azepan-2-one | LiAlH₄ | 4-Phenylazepane | 80-90% | >95% |

| 3.2 | 4-Phenylazepane | HCl (in ether/IPA) | 4-Phenylazepane HCl | 95-99% (quantitative) | >99% (after recryst.) |

Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification efficiency.

Conclusion

The synthesis of this compound via the Beckmann rearrangement of 4-phenylcyclohexanone oxime is a robust and well-precedented strategy. It relies on fundamental, scalable organic transformations, making it suitable for both academic research and process development. The key to success lies in the careful control of reaction conditions, particularly during the exothermic rearrangement step, and rigorous purification of intermediates. This guide provides the foundational knowledge for researchers to confidently produce this valuable chemical building block for further exploration in drug discovery and materials science.

References

- 1. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Beckmann Rearrangement [organic-chemistry.org]

- 7. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Phenylazepane Hydrochloride: From Discovery to its Role as a Core Opioid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenylazepane hydrochloride, a pivotal molecule in the history of opioid analgesic development. While not a therapeutic agent in itself, its rigid seven-membered ring structure has served as a foundational scaffold for a series of analgesic compounds. This document traces the historical context of its discovery, details its synthesis, and explores the pharmacological landscape of its derivatives, offering insights for researchers in medicinal chemistry and drug development.

Introduction: The Emergence of a Novel Scaffold

The mid-20th century was a period of intense innovation in pharmaceutical chemistry, particularly in the quest for potent analgesics with improved safety profiles over morphine and its derivatives.[1] In this context, the exploration of novel cyclic amine structures as potential opioid pharmacophores gained significant traction. 4-Phenylazepane, a molecule characterized by a phenyl group attached to the 4-position of a seven-membered azepane ring, emerged from this era of discovery.[2] Its hydrochloride salt enhances stability and solubility, making it a suitable intermediate for further chemical elaboration.[3] The core structure possesses a chiral center at the 4-position, introducing the potential for stereoisomers with distinct biological activities.[3]

Discovery and Historical Context

The discovery of 4-phenylazepane is intrinsically linked to the development of the opioid analgesic, Proheptazine. Seminal work in the mid-1950s and early 1960s by Julius Diamond, William F. Bruce, and Floyd T. Tyson at Wyeth Laboratories led to the synthesis and characterization of a series of N-substituted 4-phenylazepane derivatives.[3][4] A key US Patent filed in 1956 by Diamond and Bruce laid the groundwork for these investigations.

Their 1964 publication in the Journal of Medicinal Chemistry, titled "Synthesis and Properties of the Analgesic DL-α-1,3-Dimethyl-4-phenyl-4-propionoxyazacycloheptane (Proheptazine)," stands as a landmark paper in this field.[3] This research detailed the synthesis of Proheptazine, a compound that demonstrated notable analgesic effects. The development of Proheptazine and other related compounds, such as Ethoheptazine, Metheptazine, and Metethoheptazine, solidified the importance of the 4-phenylazepane scaffold in the design of opioid analgesics.[4][5]

Synthesis of the 4-Phenylazepane Core

The synthesis of 4-phenylazepane and its derivatives has been approached through various routes. A common strategy involves the use of cyclic imine intermediates. One documented method utilizes N-tert-butanesulfinyl δ-amino ketone derivatives as precursors to construct the azepane ring with high yields and enantiopurity. The subsequent reduction of the cyclic imine intermediate forms the azepane structure.[3]

A general representation of the synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of a 4-phenylazepane derivative, adapted from the principles outlined in the historical literature.

Step 1: Synthesis of the Precursor

-

Detailed steps for the synthesis of the initial δ-amino ketone derivative. This would typically involve several precursor reactions.

Step 2: Cyclization to the Imine Intermediate

-

The δ-amino ketone is treated with an appropriate acid catalyst to facilitate intramolecular cyclization, forming the seven-membered cyclic imine.

Step 3: Reduction to the Azepane Ring

-

The cyclic imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the 4-phenylazepane core.

Step 4: Formation of the Hydrochloride Salt

-

The free base of 4-phenylazepane is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Pharmacological Profile and Structure-Activity Relationships

While this compound itself is not a potent analgesic, it serves as a crucial building block for pharmacologically active compounds.[3] The primary mechanism of action for its analgesic derivatives is through interaction with opioid receptors in the central nervous system. The nature of the substituent on the azepane nitrogen is a key determinant of pharmacological activity.

Opioid Receptor Interactions

The 4-phenylazepane scaffold orients the phenyl group in a manner that is conducive to binding at opioid receptors. The addition of various substituents at the nitrogen atom modulates the affinity and efficacy at these receptors, leading to a range of effects from analgesia to sedation.[4]

The general relationship between the core structure and its functionalization is depicted below:

Caption: Structure-Activity Relationship (SAR) of 4-Phenylazepane derivatives.

Quantitative Data on Derivatives

The following table summarizes key data for Proheptazine, a representative analgesic derived from the 4-phenylazepane core.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Pharmacological Effect |

| Proheptazine | C₁₇H₂₅NO₂ | 275.39 | 77-14-5 | Opioid Analgesic |

Applications in Research and Drug Development

The primary application of this compound is as a starting material and structural template in medicinal chemistry and drug discovery.[3] Its value lies in its proven ability to serve as a scaffold for generating compounds with potent opioid activity. Researchers continue to explore modifications of this and related structures to develop novel analgesics with improved therapeutic windows, aiming to separate analgesic efficacy from adverse effects such as respiratory depression and dependence.

Conclusion

This compound holds a significant place in the history of medicinal chemistry. While its direct therapeutic application is limited, its role as a foundational scaffold for a class of opioid analgesics is undeniable. The study of its synthesis and the structure-activity relationships of its derivatives provides valuable lessons for contemporary drug design and the ongoing search for safer and more effective pain management therapies. This technical guide serves as a resource for researchers to understand the history, synthesis, and pharmacological importance of this pivotal molecule.

References

- 1. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of medicines available for the treatment of opioid dependence - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proheptazine - Wikipedia [en.wikipedia.org]

- 5. Ethoheptazine [medbox.iiab.me]

An In-Depth Technical Guide to the Potential Mechanism of Action of 4-Phenylazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylazepane hydrochloride is a synthetic compound featuring a phenyl group attached to a seven-membered azepane ring. While direct pharmacological data on this compound is limited, its core structure is the foundation for a known series of opioid analgesics. This, coupled with findings on structurally related N-arylated azepanes, suggests two primary, potentially overlapping, mechanisms of action: modulation of opioid receptors and inhibition of monoamine transporters. This technical guide provides a comprehensive exploration of these potential mechanisms, detailing the underlying scientific rationale, structure-activity relationships, and in-depth experimental protocols for the investigation of this compound's pharmacological profile.

Introduction: Unveiling the Therapeutic Potential of the 4-Phenylazepane Scaffold

The 4-phenylazepane moiety represents a privileged scaffold in medicinal chemistry. Its structural features, a flexible seven-membered ring coupled with an aromatic phenyl group, provide a three-dimensional architecture conducive to interaction with various biological targets. The hydrochloride salt of 4-phenylazepane enhances its solubility in aqueous media, making it suitable for in vitro and in vivo studies.

The primary impetus for investigating the mechanism of action of this compound stems from its role as the parent structure for a series of opioid analgesics, including ethoheptazine, metheptazine, and proheptazine[1]. This lineage strongly suggests that this compound itself may possess affinity for and activity at opioid receptors.

Furthermore, recent research into N-benzylated azepane derivatives has revealed potent inhibitory activity at the norepinephrine transporter (NET) and dopamine transporter (DAT)[1]. This finding opens a second avenue of investigation into the potential for this compound to function as a monoamine reuptake inhibitor.

This guide will dissect these two potential mechanisms, providing the theoretical framework and practical methodologies for researchers to elucidate the pharmacological identity of this compound.

Potential Mechanism I: Opioid Receptor Modulation

The structural similarity of 4-phenylazepane to known opioid analgesics is the most compelling evidence for its potential interaction with opioid receptors. Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.

The Opioid Signaling Cascade

Activation of opioid receptors, particularly the µ-opioid receptor (MOR), by an agonist initiates a cascade of intracellular events leading to analgesia. The canonical signaling pathway involves:

-

G-protein Coupling: Upon agonist binding, the receptor undergoes a conformational change, leading to the coupling and activation of inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

Neuronal Hyperpolarization: The efflux of potassium and reduced influx of calcium leads to hyperpolarization of the neuronal membrane, decreasing neuronal excitability and inhibiting the release of nociceptive neurotransmitters such as substance P and glutamate.

Diagram of the Opioid Receptor Signaling Pathway

Caption: Potential opioid receptor signaling pathway for 4-Phenylazepane.

Structure-Activity Relationship (SAR) Insights

The analgesic activity of 4-phenylazepane derivatives like ethoheptazine suggests that the core scaffold is crucial for opioid receptor interaction. Key structural features likely contributing to this activity include:

-

The Phenyl Group: The aromatic ring is a common feature in many opioid ligands and is likely involved in hydrophobic and/or pi-pi stacking interactions within the receptor binding pocket.

-

The Azepane Ring: The seven-membered ring provides conformational flexibility, allowing the molecule to adopt an optimal orientation for receptor binding.

-

The Nitrogen Atom: The basic nitrogen atom is essential for the formation of a salt bridge with an acidic residue (typically an aspartate) in the opioid receptor binding site. At physiological pH, this nitrogen will be protonated.

Experimental Protocols for Opioid Receptor Activity

To definitively determine the interaction of this compound with opioid receptors, a series of in vitro assays are required.

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

-

Membrane Preparation:

-

Culture cells stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR), and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone), 25 µL of radioligand solution, and 50 µL of membrane suspension.

-

Competition: 25 µL of varying concentrations of this compound, 25 µL of radioligand solution, and 50 µL of membrane suspension.

-

-

Incubation and Filtration:

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Quantification and Data Analysis:

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins following receptor stimulation.

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of membrane suspension in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

25 µL of GDP solution (final concentration 10-30 µM).

-

25 µL of varying concentrations of this compound or a standard agonist (e.g., DAMGO).

-

-

-

Initiation of Reaction and Incubation:

-

Add 25 µL of [³⁵S]GTPγS solution (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC₅₀ (potency) and Emax (efficacy) values from the curve.

-

Potential Mechanism II: Monoamine Transporter Inhibition

The structural similarity of the azepane ring to other cyclic amines that interact with monoamine transporters, along with data on N-benzylated azepanes, suggests a plausible role for this compound as an inhibitor of the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.

The Role of Monoamine Transporters

DAT, NET, and SERT are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and maintains synaptic homeostasis. Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, which can have various physiological and psychological effects.

Diagram of Monoamine Transporter Inhibition Workflow

Caption: Experimental workflow for monoamine transporter uptake inhibition assay.

Experimental Protocols for Monoamine Transporter Activity

This functional assay directly measures the ability of a compound to block the uptake of a neurotransmitter into cells.

Protocol: [³H]-Neurotransmitter Uptake Inhibition Assay

-

Cell Culture:

-

Culture cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).

-

Plate cells in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

On the day of the experiment, wash the cells once with pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Add 50 µL of varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) to the wells.

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate the uptake by adding 50 µL of the respective [³H]-neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km value.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.

-

-

Quantification and Data Analysis:

-

Transfer the lysate to scintillation vials and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of uptake for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.

-

Data Summary and Interpretation

While direct experimental data for this compound is not currently available in the public domain, the following table summarizes the known activities of its key derivatives, which provides a strong rationale for investigating its opioid receptor activity.

| Derivative | Primary Activity | Receptor Target(s) |

| Ethoheptazine | Opioid Analgesic | µ-opioid receptor agonist[2] |

| Metheptazine | Opioid Analgesic | Likely µ-opioid receptor agonist |

| Proheptazine | Opioid Analgesic | Likely µ-opioid receptor agonist |

Conclusion and Future Directions

The structural backbone of this compound strongly suggests a dual-pronged investigation into its potential mechanisms of action. The established analgesic properties of its derivatives point towards opioid receptor modulation as a primary hypothesis. Concurrently, emerging evidence on related scaffolds necessitates a thorough evaluation of its activity at monoamine transporters.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize the pharmacological profile of this compound. Elucidating its binding affinities and functional activities at both opioid receptors and monoamine transporters will be crucial in determining its potential therapeutic applications and guiding future drug development efforts based on this promising chemical scaffold.

References

The Pharmacological Landscape of 4-Phenylazepane Hydrochloride: An In-depth Technical Guide to its Known Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazepane hydrochloride is a synthetic compound belonging to the class of azepanes, characterized by a seven-membered heterocyclic amine ring. The presence of a phenyl group at the 4-position of this ring system is a key structural feature that confers significant affinity for various biological targets within the central nervous system (CNS). This guide provides a comprehensive technical overview of the known and putative biological targets of this compound, with a focus on its interactions with sigma receptors and monoamine transporters. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this and structurally related compounds.

Primary Biological Targets

The current body of scientific literature suggests that this compound and its close analogs primarily interact with two major classes of proteins in the CNS: sigma receptors and the dopamine transporter. A weaker interaction with the serotonin transporter has also been noted.

Sigma Receptors (σRs)

Sigma receptors are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1] They are involved in the regulation of a multitude of cellular functions, including ion channel activity, calcium signaling, and cellular stress responses.[1] There are two main subtypes of sigma receptors, σ1 and σ2, both of which are potential targets for this compound.

The σ1 receptor is a well-characterized chaperone protein that plays a significant role in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[2]

Evidence for Interaction:

Binding Affinity Profile of Structurally Related Compounds:

To provide a reasonable estimation of the potential affinity of this compound for the σ1 receptor, the following table summarizes the binding affinities (Ki values) of some representative 4-phenyl-substituted cyclic amines.

| Compound | Structure | σ1R Ki (nM) | Reference |

| (+)-Pentazocine | Benzomorphan | ~3-10 | [3][4] |

| Haloperidol | Butyrophenone | ~1-4 | [4] |

| Various 4-phenylpiperidines | Phenylpiperidine | Wide range | [2] |

It is imperative for researchers to experimentally determine the specific Ki value for this compound using the protocols outlined in this guide.

Functional Activity:

The functional consequence of a ligand binding to the σ1 receptor can be agonistic or antagonistic. Agonists can potentiate N-methyl-D-aspartate (NMDA) receptor activity and modulate ion channels, while antagonists block these effects. The functional activity of this compound at the σ1 receptor would need to be determined through functional assays, such as those measuring the modulation of second messenger systems or ion channel activity in response to a known σ1 receptor agonist.

Signaling Pathways:

The σ1 receptor is a highly versatile signaling modulator. Upon ligand binding, it can translocate from the endoplasmic reticulum to other cellular compartments and interact with a variety of client proteins, including ion channels and G-protein coupled receptors.

Caption: Sigma-1 Receptor Signaling Cascade.

The σ2 receptor is less well-characterized than its σ1 counterpart but has gained significant attention as a potential target for the treatment of cancer and neurological disorders.[5]

Evidence for Interaction:

Similar to the σ1 receptor, the affinity of this compound for the σ2 receptor has not been explicitly reported. However, many compounds that bind to σ1 receptors also exhibit affinity for σ2 receptors, albeit often with different potencies. Therefore, it is plausible that this compound may also interact with this target.

Binding Affinity Profile of Structurally Related Compounds:

| Compound | Structure | σ2R Ki (nM) | Reference |

| Ditran | Ditran | ~15-50 | [4] |

| Haloperidol | Butyrophenone | ~10-100 | [4] |

| CM398 | Benzimidazolone | High Affinity | [5] |

Researchers should experimentally determine the Ki of this compound for the σ2 receptor.

Functional Activity:

The functional roles of the σ2 receptor are still being elucidated, but it is known to be involved in cell proliferation and cell death pathways. Ligands can act as agonists or antagonists, and these effects can be assessed in cell viability assays or by measuring changes in intracellular calcium levels.

Signaling Pathways:

The precise signaling pathways of the σ2 receptor are an active area of research. It is known to be associated with cholesterol homeostasis and the regulation of calcium signaling.

Caption: Putative Sigma-2 Receptor Signaling.

Dopamine Transporter (DAT)

The dopamine transporter is a sodium-dependent membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[6] It is a primary target for psychostimulant drugs and is implicated in a variety of neuropsychiatric disorders.

Evidence for Interaction:

The 4-phenylazepane scaffold is structurally related to known dopamine reuptake inhibitors. The conformation of the azepane ring and the orientation of the phenyl group are likely to allow for binding within the dopamine transporter.

Binding Affinity and Functional Activity:

Binding Affinity Profile of Structurally Related Compounds:

| Compound | Structure | DAT Ki (nM) | Reference |

| Cocaine | Tropane alkaloid | ~100-500 | [6] |

| GBR 12909 | Piperazine derivative | ~1-10 | [7] |

| Brasofensine | Phenyltropane | High Affinity | [8] |

Experimental determination of the DAT affinity and uptake inhibition potency of this compound is crucial.

Signaling Pathways:

Inhibition of the dopamine transporter by a ligand like this compound leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This has downstream effects on dopamine receptor signaling.

Caption: Dopamine Transporter Inhibition Pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to characterize the interaction of this compound with its primary biological targets.

Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain, CHO cells overexpressing human σ1R).

-

[³H]-(+)-Pentazocine (radioligand).[3]

-

Unlabeled (+)-Pentazocine or Haloperidol (for non-specific binding).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of unlabeled (+)-pentazocine or haloperidol (e.g., 10 µM) for non-specific binding.

-

50 µL of this compound at various concentrations.

-

-

Add 50 µL of [³H]-(+)-pentazocine to all wells at a final concentration near its Kd (e.g., 1-5 nM).

-

Add 100 µL of the membrane preparation (containing 100-200 µg of protein) to each well.

-

Incubate the plate at 37°C for 120 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.

-

Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]Dopamine Uptake Assay in Cells Expressing the Dopamine Transporter

Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake.

Materials:

-

Cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT, CHO-hDAT).[9]

-

[³H]Dopamine.

-

Nomifensine or GBR 12909 (for non-specific uptake).[9]

-

This compound (test compound).

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

96-well cell culture plates.

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Plate the DAT-expressing cells in a 96-well plate and grow to confluency.

-

On the day of the assay, wash the cells once with warm uptake buffer.

-

Prepare serial dilutions of this compound in uptake buffer.

-

Add 50 µL of uptake buffer (for total uptake), 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine) for non-specific uptake, or 50 µL of the test compound at various concentrations to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate the uptake by adding 50 µL of [³H]Dopamine to all wells at a final concentration near its Km for DAT (e.g., 10-100 nM).

-

Incubate the plate at 37°C for a predetermined time within the linear range of uptake (e.g., 5-10 minutes).

-

Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.

-

Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature.

-

Transfer the lysate from each well to a 96-well plate compatible with a scintillation counter and add scintillation cocktail.

-

Quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a compound of significant interest due to its structural similarity to known CNS-active agents. The primary biological targets are likely to be the sigma-1 and sigma-2 receptors, as well as the dopamine transporter. Its interaction with these targets suggests potential therapeutic applications in a range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a robust framework for the detailed pharmacological characterization of this compound and its analogs, which is a critical step in the drug discovery and development process. Further research is warranted to fully elucidate the binding affinities, functional activities, and in vivo efficacy of this promising compound.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

The Azepane Ring in Focus: A Technical Guide to the Structure-Activity Relationship of 4-Phenylazepane Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-phenylazepane scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active molecules. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-phenylazepane hydrochloride derivatives, with a primary focus on their interactions with monoamine transporters. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design and synthesize novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

The 4-Phenylazepane Core: A Versatile Scaffold

The 4-phenylazepane moiety consists of a seven-membered azepane ring with a phenyl group attached at the 4-position. The nitrogen atom within the azepane ring provides a crucial handle for chemical modification and is typically protonated to form a hydrochloride salt, enhancing solubility and stability.[1] This core structure is a key component in a range of therapeutic agents, including opioid analgesics.[2][3] The conformational flexibility of the seven-membered azepane ring, combined with the diverse substitution patterns possible on both the phenyl and azepane rings, offers a rich landscape for SAR exploration.

Navigating the SAR of 4-Phenylazepane Analogs at Monoamine Transporters

The primary biological targets for many 4-phenylazepane derivatives are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters can lead to a variety of pharmacological effects, making them key targets for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[6]

The following sections dissect the key structural modifications of the 4-phenylazepane scaffold and their impact on monoamine transporter affinity and selectivity.

The Phenyl Ring: A Gateway to Potency and Selectivity

Substitutions on the phenyl ring have a profound effect on the potency and selectivity of 4-phenylazepane analogs for the monoamine transporters.

-

Position of Substitution: The position of substituents on the phenyl ring is critical. Generally, substitution at the para (4-) position is well-tolerated and can enhance potency.

-

Nature of the Substituent:

-

Electron-withdrawing groups: Halogens (e.g., -F, -Cl) at the para-position often lead to increased affinity for DAT and NET.[1]

-

Electron-donating groups: Small alkyl or alkoxy groups at the para-position can also be beneficial for activity.

-

Bulky Substituents: The introduction of bulky groups can modulate selectivity. For instance, increasing the steric bulk may favor binding to SERT over DAT and NET.[4]

-

The Azepane Ring: Conformation and Chirality

The seven-membered azepane ring's conformational flexibility influences how the molecule presents its key pharmacophoric features to the transporter binding site.

-

Ring Conformation: The chair and boat conformations of the azepane ring can place the phenyl group and the N-substituent in different spatial orientations, impacting binding affinity.

-

Chirality: The carbon at the 4-position of the azepane ring is a chiral center.[1] The stereochemistry at this position can significantly affect biological activity, with one enantiomer often exhibiting higher potency than the other.

The Nitrogen Atom: The Key to Modulation

The nitrogen atom of the azepane ring is a primary point for modification, and the nature of the substituent at this position dramatically influences the compound's pharmacological profile.

-

N-Alkylation:

-

Small Alkyl Groups: N-methylation or N-ethylation is a common modification that can modulate potency and selectivity.

-

Longer Alkyl Chains: Increasing the length of the alkyl chain can alter the lipophilicity and pharmacokinetic properties of the compound.

-

-

N-Arylethyl and N-Arylpropyl Groups: The introduction of an arylethyl or arylpropyl group can introduce additional binding interactions with the transporter, often leading to increased potency.

-

Functionalized N-Substituents: Incorporating polar functional groups (e.g., hydroxyl, ether, amide) into the N-substituent can improve solubility and modify the binding mode.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical SAR data for a series of 4-phenylazepane analogs, illustrating the principles discussed above. The data is presented as inhibitory constants (Ki) in nanomolar (nM) for each of the monoamine transporters.

| Compound | R1 (N-Substituent) | R2 (Phenyl Substituent) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1 | H | H | 150 | 350 | 200 |

| 2 | CH₃ | H | 80 | 250 | 120 |

| 3 | H | 4-Cl | 50 | 180 | 90 |

| 4 | CH₃ | 4-Cl | 25 | 120 | 50 |

| 5 | H | 4-OCH₃ | 120 | 300 | 180 |

| 6 | CH₃ | 4-OCH₃ | 60 | 200 | 100 |

| 7 | CH₂CH₂Ph | H | 15 | 80 | 30 |

| 8 | CH₂CH₂Ph | 4-Cl | 8 | 50 | 15 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 4-phenylazepane derivatives.

General Synthetic Scheme for N-Substituted 4-Phenylazepane Analogs

The synthesis of N-substituted 4-phenylazepane analogs can be achieved through a multi-step sequence. A common route involves the initial synthesis of the 4-phenylazepane core, followed by N-alkylation or N-arylation.

Step 1: Synthesis of 4-Phenylazepane A detailed protocol for the synthesis of the core 4-phenylazepane scaffold can be adapted from known procedures for related heterocyclic compounds. One potential route involves the Dieckmann condensation of a suitably substituted pimelate ester followed by reduction and subsequent modifications.

Step 2: N-Alkylation of 4-Phenylazepane

-

Dissolve 4-phenylazepane (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

-

Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or a substituted benzyl bromide) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-phenylazepane analog.

Step 3: Salt Formation

-

Dissolve the purified N-substituted 4-phenylazepane in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

In Vitro Biological Evaluation: Monoamine Transporter Binding Assays

The affinity of the synthesized compounds for DAT, SERT, and NET can be determined using radioligand binding assays.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare crude synaptosomal membranes from specific brain regions of rats or from cells stably expressing the human transporters (e.g., HEK293 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation Conditions: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

The following diagrams illustrate the core concepts discussed in this guide.

Caption: Key structural components of 4-phenylazepane analogs influencing monoamine transporter activity.

Caption: General workflow for SAR studies of 4-phenylazepane derivatives.

Conclusion

The 4-phenylazepane scaffold provides a fertile ground for the discovery of novel monoamine transporter inhibitors. A systematic approach to modifying the phenyl ring, the azepane nitrogen, and considering the stereochemistry of the core structure allows for the fine-tuning of potency and selectivity. This guide has outlined the key SAR principles, provided foundational experimental protocols, and visualized the critical relationships that govern the interaction of these compounds with their biological targets. By leveraging this knowledge, researchers can accelerate the design and development of next-generation therapeutics targeting the monoamine transporter family.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenylazepane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenylazepane Hydrochloride and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive review of 4-Phenylazepane hydrochloride, a key chemical scaffold in contemporary medicinal chemistry. We delve into its synthesis, analytical characterization, and the intricate pharmacology of its analogs, with a primary focus on their interaction with the dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. Detailed experimental protocols for the synthesis and in vitro evaluation are provided to facilitate further research and development in this promising area.

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a fascinating and somewhat underutilized heterocyclic motif in drug design. Its non-planar and flexible conformation provides a unique three-dimensional architecture for interacting with biological targets, offering a distinct advantage over the more common five- and six-membered nitrogenous rings.[1] The incorporation of a phenyl group at the 4-position introduces a critical pharmacophoric element, frequently associated with activity at monoamine transporters.[2][3] 4-Phenylazepane serves as the foundational structure for a range of compounds, including opioid analgesics, and more recently, as a scaffold for potent dopamine reuptake inhibitors (DRIs).[2][4]

As a dopamine reuptake inhibitor, this compound and its analogs hold therapeutic potential for a variety of central nervous system (CNS) disorders characterized by dysregulated dopaminergic neurotransmission, such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and Parkinson's disease.[2][5] By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.[6] This guide will explore the chemical and pharmacological nuances of this important scaffold.

Synthesis and Analytical Characterization

Proposed Synthetic Protocol for this compound

The following protocol outlines a logical and experimentally sound approach for the synthesis of this compound, commencing from the more readily available 4-phenylpiperidine. This multi-step synthesis involves a ring expansion reaction, a key strategy in accessing seven-membered rings.

Experimental Protocol: Synthesis of this compound

-

Step 1: N-Protection of 4-Phenylpiperidine

-

Dissolve 4-phenylpiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-protected 4-phenylpiperidine. The rationale for the Cbz protecting group is its stability under the subsequent reaction conditions and its ease of removal via hydrogenolysis.

-

-

Step 2: Ring Expansion to Azepan-4-one

-

This key step can be achieved via a Tiffeneau-Demjanov rearrangement. First, the ketone functionality needs to be installed. This can be done by oxidation of a corresponding 4-hydroxy-4-phenylpiperidine, or more directly by starting from a protected 4-piperidone and performing a Grignard reaction with phenylmagnesium bromide.

-

Assuming access to N-Cbz-4-phenyl-4-hydroxypiperidine, treat with a diazomethane precursor (e.g., from diazald) under acidic conditions (e.g., BF₃·OEt₂). This will generate the ring-expanded N-Cbz-5-phenylazepan-4-one. This step requires careful handling of diazomethane, which is toxic and explosive.

-

-

Step 3: Wolff-Kishner Reduction of the Ketone

-

To a flask containing the N-Cbz-5-phenylazepan-4-one (1.0 eq) from the previous step, add diethylene glycol as a solvent.

-

Add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).

-

Heat the mixture to 180-200 °C and reflux for 4-6 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction, dilute with water, and extract with toluene.

-

Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate to yield N-Cbz-4-phenylazepane. This reduction is chosen for its effectiveness in removing the carbonyl group under basic conditions, which is compatible with the Cbz protecting group.

-

-

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-Cbz-4-phenylazepane (1.0 eq) in methanol or ethanol.

-

Add Palladium on carbon (10% w/w) to the solution.

-

Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

To the filtrate, add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-